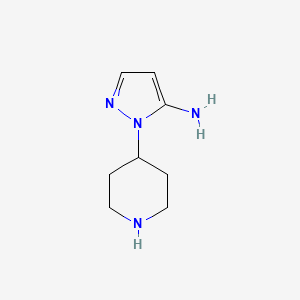

2-Piperidin-4-yl-2H-pyrazol-3-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Piperidin-4-yl-2H-pyrazol-3-ylamine, also known as P4P, is a heterocyclic compound that has been studied extensively for its potential applications in scientific research. It is a member of the pyrazolone family of compounds, which are characterized by their three-membered ring structure. P4P has been used in a variety of research applications, including as a potential therapeutic agent, in drug delivery systems, and as a component of catalysts and other materials. This article will provide an overview of P4P's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Aplicaciones Científicas De Investigación

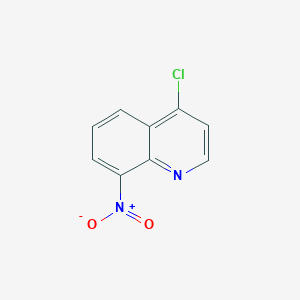

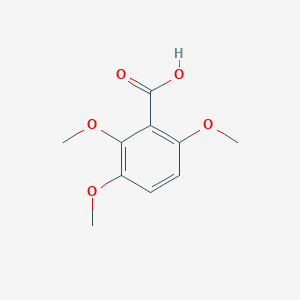

Synthesis and Chemical Properties The chemical compound 2-Piperidin-4-yl-2H-pyrazol-3-ylamine has been utilized in various synthetic pathways to create novel chemical structures. For instance, it served as a key intermediate in constructing unique pyrazole and thiazole derivatives. The compound was prepared by reacting chloroacetonitrile with piperidine, leading to the synthesis of novel arylidene derivatives and unexpected products such as 2-oxo-4-hydroxy-thiazole when treated with mercaptoacetic acid. This versatility showcases its potential in the synthesis of diverse chemical entities with possible pharmacological applications (Khalil et al., 2017).

Intermediary in Drug Synthesis This compound plays a crucial role as an intermediary in the synthesis of pharmaceuticals. A notable example is its use in the synthesis of Crizotinib, a medication used in cancer treatment. The reported method demonstrates a robust three-step synthesis that produced multi-kilogram quantities of the key intermediate, showcasing the compound's significance in pharmaceutical manufacturing processes (Fussell et al., 2012).

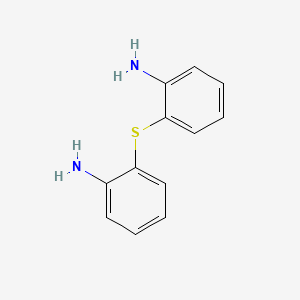

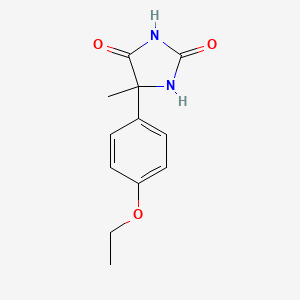

Biological Activity and Applications The biological activity of derivatives of this compound has been explored, highlighting its potential in medicinal chemistry. For instance, a derivative exhibited significant fungicidal and antiviral activities against tobacco mosaic virus, indicating the compound's utility in developing new antiviral agents (Li et al., 2015). Furthermore, its derivatives have been investigated for their anticholinesterase effects, suggesting potential applications in treating neurodegenerative disorders (Altıntop, 2020).

Optical and Electronic Properties Research into the optical and electronic properties of trisheterocyclic systems with electron-donating amino groups, including those derived from this compound, has provided insights into their potential applications in materials science. These studies have explored the impact of different substituents on the thermal, redox, and fluorescence properties of such compounds, indicating their potential use in electronic and optoelectronic devices (Palion-Gazda et al., 2019).

Propiedades

IUPAC Name |

2-piperidin-4-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-3-6-11-12(8)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLYKKYZWBQKLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349490 |

Source

|

| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957478-21-6 |

Source

|

| Record name | 2-Piperidin-4-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)